1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-[(4-chlorophenyl)sulfanyl]propan-1-one
Description
This compound features a piperidine ring substituted at the 4-position with a benzothiazole moiety and a propan-1-one chain bearing a 4-chlorophenyl sulfanyl group. The benzothiazole ring contributes electron-deficient aromatic character, while the sulfanyl group enhances metabolic stability compared to sulfonyl analogs.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-(4-chlorophenyl)sulfanylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2OS2/c22-16-5-7-17(8-6-16)26-14-11-20(25)24-12-9-15(10-13-24)21-23-18-3-1-2-4-19(18)27-21/h1-8,15H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNMNSVMRJJTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CCSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Electronic Effects
a) 1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-[(4-chlorophenyl)sulfonyl]propan-1-one ()
- Key Differences: Heterocycle: Piperazine (two nitrogens) vs. piperidine (one nitrogen) in the target compound. Functional Group: Sulfonyl (-SO₂-) vs. sulfanyl (-S-) group. Sulfonyl is more electron-withdrawing and may reduce metabolic lability .
b) 3-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-propanone ()
- Key Differences: Aromatic Substituent: 4-Methoxyphenyl on piperazine vs. benzothiazole in the target compound. Heterocycle: Piperazine vs. piperidine. Piperazine’s additional nitrogen may alter pharmacokinetics (e.g., plasma protein binding) .
c) 3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one ()
- Key Differences: Thiophene vs. Trifluoromethyl Group: Increases lipophilicity and metabolic stability compared to the 4-chlorophenyl group in the target compound .
d) 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenyl-1,6-dihydropyridazin-1-yl)propan-1-one ()
- Key Differences: Pyridazinone Core: Introduces hydrogen-bonding sites (C=O and NH) absent in the benzothiazole-containing target compound. This may enhance interactions with polar residues in biological targets .
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Piperidine vs. Piperazine : Piperidine’s single nitrogen may reduce off-target interactions compared to piperazine’s dual basic sites.
- 4-Chlorophenyl vs. 4-Methoxyphenyl : Chlorine’s electronegativity enhances binding to hydrophobic pockets, while methoxy improves solubility but may reduce potency.
- Benzothiazole vs. Thiophene : Benzothiazole’s rigidity and electron deficiency favor interactions with aromatic residues in enzyme active sites .
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